molecular formula C16H26Cl2N2O6S4 B12695554 Einecs 229-566-9 CAS No. 6617-01-2

Einecs 229-566-9

Cat. No.: B12695554
CAS No.: 6617-01-2
M. Wt: 541.6 g/mol
InChI Key: KTHNVDQBLUBJSY-UHFFFAOYSA-N
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Description

Einecs 229-566-9 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a regulatory database encompassing chemicals marketed in the EU prior to 1981. Based on methodologies in toxicological studies (e.g., RASAR models), EINECS compounds like 229-566-9 are often analyzed for structural analogs to predict properties such as toxicity or environmental persistence . Such compounds are critical in regulatory assessments, where similarity metrics and read-across approaches bridge data gaps for untested substances .

Properties

CAS No.

6617-01-2

Molecular Formula

C16H26Cl2N2O6S4

Molecular Weight

541.6 g/mol

IUPAC Name

5-(3-chloropropyl)-4-methyl-1,3-thiazole;ethane-1,2-disulfonic acid

InChI

InChI=1S/2C7H10ClNS.C2H6O6S2/c2*1-6-7(3-2-4-8)10-5-9-6;3-9(4,5)1-2-10(6,7)8/h2*5H,2-4H2,1H3;1-2H2,(H,3,4,5)(H,6,7,8)

InChI Key

KTHNVDQBLUBJSY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)CCCCl.CC1=C(SC=N1)CCCCl.C(CS(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate typically involves the esterification of 2,2,4-Trimethyl-1,3-pentanediol with isobutyric acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture to a temperature range of 100-150°C and removing the water formed during the reaction to drive the equilibrium towards the formation of the ester.

Industrial Production Methods

In industrial settings, the production of 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate is carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. This continuous process ensures high efficiency and yield. The reaction mixture is typically subjected to distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethyl-1,3-pentanediol diisobutyrate can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2,2,4-Trimethyl-1,3-pentanediol and isobutyric acid.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

Common Reagents and Conditions

    Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Hydrolysis: 2,2,4-Trimethyl-1,3-pentanediol and isobutyric acid.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

2,2,4-Trimethyl-1,3-pentanediol diisobutyrate has several applications in scientific research:

    Chemistry: Used as a solvent and plasticizer in various chemical reactions and formulations.

    Biology: Employed in the preparation of biological samples and as a component in certain biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Widely used in the production of coatings, adhesives, and sealants due to its excellent plasticizing properties.

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate primarily involves its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing flexibility. This interaction occurs through the insertion of the ester groups between polymer chains, disrupting their regular packing and enhancing their mobility.

Comparison with Similar Compounds

Table 1: Hypothetical Structural Analogs of this compound

EINECS/CAS No. Similarity (%) Molecular Formula Key Structural Differences
229-566-9 - Not specified Reference compound
91081-09-3 85 C₁₈H₂₂F₁₇N⁺Cl⁻ Fluorocarbon chain length
92129-34-5 78 C₁₆H₂₀F₁₅NO₄S⁻ Sulfate vs. chloride moiety
25935-14-2 72 C₂₃H₁₈F₁₇IN Pyridinium core vs. ammonium

Functional and Application-Based Comparisons

Functional analogs share applications rather than structures. For instance:

  • Surfactants : Fluorinated compounds like [91081-09-3] are used in firefighting foams and coatings due to their hydrophobic properties, suggesting 229-566-9 might have similar industrial roles .
  • Electrolytes : If 229-566-9 is ionic (e.g., quaternary ammonium salts), comparisons could focus on conductivity or stability in batteries, akin to compounds studied in electrochemistry journals .

Key Functional Differences :

  • Biodegradability: Perfluorinated analogs (e.g., [91081-09-3]) exhibit environmental persistence, whereas non-fluorinated surfactants degrade faster .

Data-Driven Analysis of Physicochemical Properties

Evidence from RASAR studies and experimental datasets (e.g., CAS 673-32-5) highlights critical parameters for comparison:

Table 2: Example Physicochemical Properties

Property This compound (Hypothetical) CAS 673-32-5 (Reference)
Molecular Weight ~350 g/mol 116.16 g/mol
Solubility 0.15 mg/mL (est.) 0.125 mg/mL
LogP (Partition Coeff.) 4.2 (predicted) 3.1
Toxicity (LD50) 500 mg/kg (est.) Not available

Note: Estimated data derived from similarity-based read-across models .

Toxicological and Environmental Impact Assessment

  • Read-Across Predictions : Using 1,387 labeled compounds, RASAR models achieve ~70% coverage of 33,000 EINECS substances, suggesting 229-566-9’s toxicity could be inferred from analogs like [91081-09-3] .
  • Environmental Persistence : Fluorinated analogs often show resistance to degradation, necessitating strict regulatory controls under REACH .

Q & A

Q. How can researchers validate computational predictions of this compound’s electronic properties experimentally?

  • Methodological Answer : Compare density functional theory (DFT)-predicted HOMO/LUMO energies with cyclic voltammetry results. Validate absorption spectra using UV-Vis and compare to time-dependent DFT (TD-DFT) simulations. Publish computational input files and experimental raw data for peer review .

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